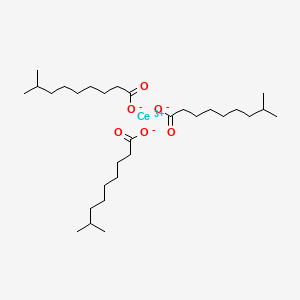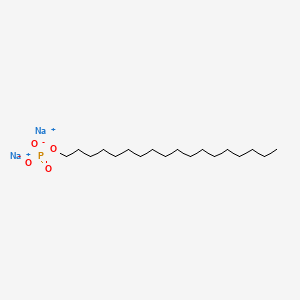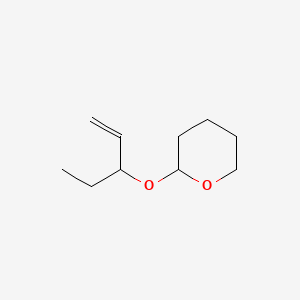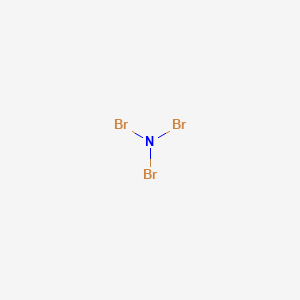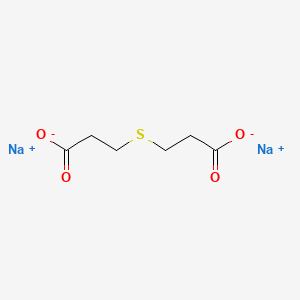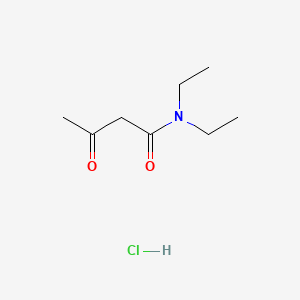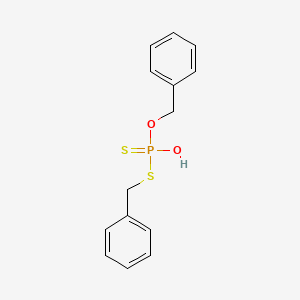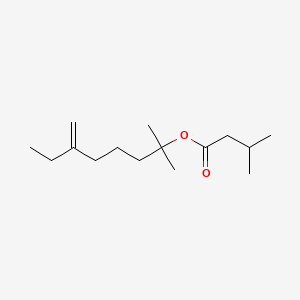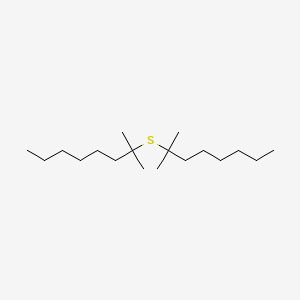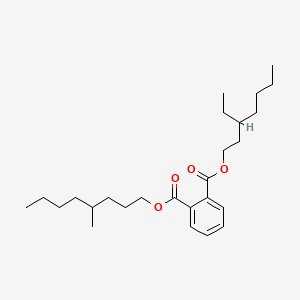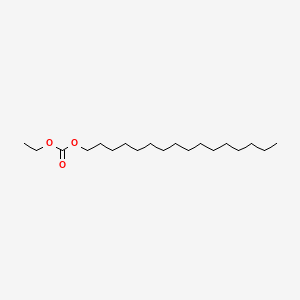
Ethyl hexadecyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl hexadecyl carbonate is an organic compound with the molecular formula C19H38O3. It is a type of carbonate ester, which consists of a carbonyl group flanked by two alkoxy groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl hexadecyl carbonate can be synthesized through the esterification of hexadecanol (hexadecyl alcohol) with ethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:
C16H33OH+C2H5OCOCl→C16H33OCOOC2H5+HCl
In this reaction, hexadecanol reacts with ethyl chloroformate to form this compound and hydrochloric acid as a byproduct .
Industrial Production Methods
On an industrial scale, this compound is produced using similar esterification processes but with optimized conditions to enhance yield and purity. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure efficient conversion. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl hexadecyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form hexadecanol and ethyl alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, producing a different carbonate ester.
Oxidation: Under specific conditions, the compound can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Hexadecanol and ethyl alcohol.
Transesterification: Different carbonate esters.
Oxidation: Carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl hexadecyl carbonate has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers
Wirkmechanismus
The mechanism of action of ethyl hexadecyl carbonate involves its interaction with various molecular targets. In biological systems, it can act as a carrier for hydrophobic molecules, facilitating their transport across cell membranes. The carbonate ester group can undergo hydrolysis, releasing the active compounds at the target site. This property makes it useful in drug delivery applications .
Vergleich Mit ähnlichen Verbindungen
Ethyl hexadecyl carbonate can be compared with other carbonate esters such as:
- Dimethyl carbonate
- Diethyl carbonate
- Propylene carbonate
- Ethylene carbonate
Uniqueness
This compound is unique due to its long alkyl chain, which imparts hydrophobic properties and makes it suitable for applications requiring low water solubility and high lipid solubility. This distinguishes it from shorter-chain carbonate esters like dimethyl carbonate and diethyl carbonate .
Similar Compounds
- Dimethyl carbonate : Used as a solvent and methylating agent.
- Diethyl carbonate : Employed in organic synthesis and as a solvent.
- Propylene carbonate : Utilized in lithium-ion batteries and as a solvent.
- Ethylene carbonate : Commonly used in the production of polycarbonates and as a solvent .
Eigenschaften
CAS-Nummer |
34571-06-7 |
|---|---|
Molekularformel |
C19H38O3 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
ethyl hexadecyl carbonate |
InChI |
InChI=1S/C19H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21-4-2/h3-18H2,1-2H3 |
InChI-Schlüssel |
VOLKWMGYUIZMAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)
